molecular formula C12H11F4N3 B11727495 1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11727495
M. Wt: 273.23 g/mol
InChI Key: SCFILZDMUDLRPX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 3,5-difluorobenzylamine with 3-methyl-1H-pyrazole-4-carboxylic acid, followed by difluoromethylation using difluoromethylating agents such as difluoromethyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

1-(Difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 5-Fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

1-(Difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11F4N3

Molecular Weight

273.23 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C12H11F4N3/c1-7-11(6-19(18-7)12(15)16)17-5-8-2-9(13)4-10(14)3-8/h2-4,6,12,17H,5H2,1H3

InChI Key

SCFILZDMUDLRPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC(=C2)F)F)C(F)F

Origin of Product

United States

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